2-Iodo-4,5-dimethylaniline
Overview
Description
2-Iodo-4,5-dimethylaniline is a chemical compound with the molecular formula C8H10IN . It has a molecular weight of 247.08 . The compound is typically a light-green to brown solid .
Synthesis Analysis
The synthesis of 2-Iodo-4,5-dimethylaniline has been described in the literature . It can be obtained using an aromatic iodination reaction with molecular iodine . The desired products were isolated in nearly quantitative yields after a simple extraction .Molecular Structure Analysis
The InChI code for 2-Iodo-4,5-dimethylaniline is1S/C8H10IN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3
. The compound’s structure is characterized by an iodine atom attached to the second carbon of the aromatic ring, with two methyl groups attached to the fourth and fifth carbons . Physical And Chemical Properties Analysis
2-Iodo-4,5-dimethylaniline is a light-green to brown solid . It has a molecular weight of 247.08 . The compound is typically stored at room temperature .Scientific Research Applications
Synthesis of Benzothiazoles
2-Iodo-4,5-dimethylaniline is employed in the synthesis of benzothiazoles . This is achieved through copper-catalyzed one-pot three-component reactions with the use of sodium hydrosulfide as a sulfur surrogate .
Chemical Research
This compound is often used in chemical research due to its unique properties. It’s commonly used in laboratories for various experiments and studies .
Pharmaceutical Research
2-Iodo-4,5-dimethylaniline can also be used in pharmaceutical research. Its unique properties make it a valuable compound in the development of new drugs and treatments .
Material Science
In material science, this compound can be used in the development of new materials. Its unique properties can contribute to the creation of materials with specific characteristics .
Industrial Applications
2-Iodo-4,5-dimethylaniline can also have various industrial applications. For example, it can be used in the production of dyes, polymers, and other chemical products .
Educational Purposes
In educational settings, 2-Iodo-4,5-dimethylaniline can be used for teaching and demonstration purposes. It can be used to demonstrate various chemical reactions and processes .
Safety and Hazards
properties
IUPAC Name |
2-iodo-4,5-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVYUORHSOSKGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554817 | |
Record name | 2-Iodo-4,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117832-17-4 | |
Record name | 2-Iodo-4,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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